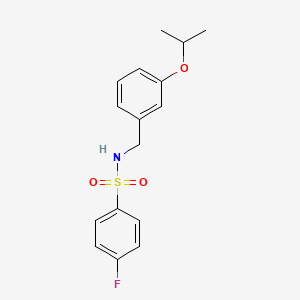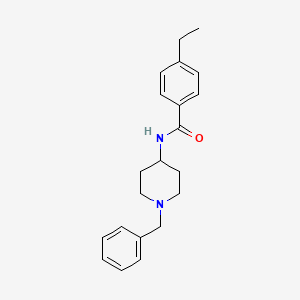![molecular formula C18H22N4OS B4625947 N-[3-(methylthio)phenyl]-4-(3-pyridinylmethyl)-1-piperazinecarboxamide](/img/structure/B4625947.png)
N-[3-(methylthio)phenyl]-4-(3-pyridinylmethyl)-1-piperazinecarboxamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-[3-(methylthio)phenyl]-4-(3-pyridinylmethyl)-1-piperazinecarboxamide derivatives typically involves multi-step chemical reactions, starting from basic heterocyclic compounds such as pyridine or piperazine. For instance, a series of novel piperidine-4-carboxamide derivatives were synthesized and characterized using techniques such as FTIR, 1H-NMR, and mass spectral analysis, showcasing the complex nature of synthesizing these compounds (Kambappa et al., 2017).
Applications De Recherche Scientifique
Synthesis and Anti-inflammatory Applications
Research has highlighted the synthesis of compounds related to N-[3-(methylthio)phenyl]-4-(3-pyridinylmethyl)-1-piperazinecarboxamide and their evaluation for anti-inflammatory activity. For instance, derivatives synthesized through condensation reactions with active hydrogen-containing compounds have shown potent anti-inflammatory effects in models such as carrageenan-induced rat paw oedema (Rajasekaran, Sivakumar, & Jayakar, 1999).
Anticancer and Antibacterial Properties
Compounds structurally related to N-[3-(methylthio)phenyl]-4-(3-pyridinylmethyl)-1-piperazinecarboxamide have been synthesized and evaluated for their antibacterial and anticancer properties. For example, pyrido[2,3-d]pyrimidine derivatives have demonstrated significant activity against gram-negative bacteria, including Pseudomonas aeruginosa, highlighting their potential as novel antibacterial agents (Matsumoto & Minami, 1975). Additionally, certain derivatives have been found to possess potent anticancer activity, offering insights into their potential therapeutic applications (Bondock & Gieman, 2015).
Anti-angiogenic and DNA Cleavage Studies
Novel derivatives of N-[3-(methylthio)phenyl]-4-(3-pyridinylmethyl)-1-piperazinecarboxamide have been synthesized and evaluated for their anti-angiogenic properties and DNA cleavage capabilities. These studies have demonstrated the compounds' ability to inhibit the formation of blood vessels in vivo and exhibit differential migration and band intensities in DNA binding/cleavage assays, suggesting their potential as anticancer agents (Kambappa et al., 2017).
Exploration in Medicinal Chemistry
The compound and its derivatives have been explored for various medicinal chemistry applications, including the development of potential antipsychotic agents. Heterocyclic analogues have been synthesized and evaluated for their binding affinity to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, along with their in vivo efficacy in antagonizing specific behavioral responses. This research provides a foundation for the potential therapeutic applications of these compounds (Norman et al., 1996).
Propriétés
IUPAC Name |
N-(3-methylsulfanylphenyl)-4-(pyridin-3-ylmethyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4OS/c1-24-17-6-2-5-16(12-17)20-18(23)22-10-8-21(9-11-22)14-15-4-3-7-19-13-15/h2-7,12-13H,8-11,14H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVGSNIHJVIZRNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)N2CCN(CC2)CC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(methylsulfanyl)phenyl]-4-(pyridin-3-ylmethyl)piperazine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-methoxy-N-(2-methoxyethyl)-3-[(4-methyl-1-piperidinyl)carbonyl]benzenesulfonamide](/img/structure/B4625871.png)
![3-(2-methoxyphenyl)-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B4625886.png)
![6-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B4625890.png)

![N-[2-(3-chlorophenyl)ethyl]-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B4625912.png)
![N-[2-(3-chlorophenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4625914.png)
![N-ethyl-4-methyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B4625919.png)
![3-(4-chlorobenzoyl)-7,9-dioxatricyclo[4.2.1.0~2,4~]nonan-5-one](/img/structure/B4625922.png)
![N-(2-isopropyl-6-methylphenyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B4625926.png)
![N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-3-(4-chlorophenyl)acrylamide](/img/structure/B4625945.png)
![2-{[(4,5-diphenyl-1,3-thiazol-2-yl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4625946.png)

![2-[(4-nitrobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B4625952.png)
![3-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B4625958.png)